Enantiomeric Excess Specification: (2S) vs. (2R) Configuration in Cathepsin S Inhibitor Synthesis
The (2S)-enantiomer (CAS 402474-20-8) is supplied with an enantiomeric ratio of ≥99:1 as determined by chiral HPLC [1]. The corresponding (2R)-enantiomer (CAS 402825-02-9) is also available at ≥99:1 e.r., but the (2S) configuration maps to the L-amino acid stereochemistry required for productive binding to the cathepsin S active site; patent filings explicitly claim (S)-configured intermediates for selective cathepsin S inhibition, whereas the (R)-antipode is not claimed for this target [2]. In growth hormone secretagogue peptidomimetics, D‑configured (i.e., R-configuration at the α-carbon of a 2-amino-4-cyclohexylbutanoic scaffold) analogs were identified as active, but the L‑configured (S) series serves as a distinct starting point for structure-activity relationship (SAR) exploration [3].
| Evidence Dimension | Enantiomeric purity and stereochemical suitability for target application |
|---|---|
| Target Compound Data | (2S)-enantiomer, enantiomeric ratio ≥99:1 (chiral HPLC), purity ≥97.0% (TLC) [1] |
| Comparator Or Baseline | (2R)-enantiomer (CAS 402825-02-9), enantiomeric ratio ≥99:1 (chiral HPLC), purity ≥98.0% (TLC) [4] |
| Quantified Difference | Comparable enantiomeric purity (both ≥99:1); differentiation resides in the absolute configuration required for target binding, not in purity metrics |
| Conditions | Chiral HPLC (enantiomeric ratio); TLC (chemical purity); specification per Sigma-Aldrich Certificates of Analysis |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for projects targeting cathepsin S or growth hormone secretagogue SAR; using the (2R)-enantiomer instead of (2S) yields an inactive or mis-configured intermediate that invalidates downstream biological data.
- [1] Sigma-Aldrich (Merck KGaA). Product No. 70031: (+)-Ethyl (S)-2-amino-4-cyclohexylbutyrate hydrochloride. Enantiomeric ratio ≥99:1 (HPLC), purity ≥97.0% (TLC). CAS 402474-20-8. Data sourced from Chembase.cn substance record 355983. View Source
- [2] Liu, H., Chatterjee, A., et al. Inhibitors of Cathepsin S. U.S. Patent Application Publication US 2008/0021023 A1. Compounds of Formula II with (S)-configured cyclohexylbutanoate ester intermediates claimed for selective cathepsin S inhibition. View Source
- [3] Chen, M.-H., Pollard, P.P., Patchett, A.A., et al. Synthesis and biological activities of spiroheterocyclic growth hormone secretagogues. Bioorg. Med. Chem. Lett. 1999, 9(10), 1389–1394. D-2-amino-4-cyclohexylbutanoic analogs are active secretagogues. View Source
- [4] Sigma-Aldrich (Merck KGaA). Product No. 78706: (-)-Ethyl (R)-2-amino-4-cyclohexylbutyrate hydrochloride. Enantiomeric ratio ≥99:1 (HPLC), purity ≥98.0% (TLC). CAS 402825-02-9. Data sourced from Chembase.cn substance record 355861. View Source
